
2-Cyclohexen-1-one, 2-iodo-3-methyl-
Overview
Description
2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and a methyl group is attached to the third position
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves the iodination of 3-methyl-2-cyclohexen-1-one.
Industrial Production: Industrially, the compound can be produced through a multi-step process starting from cyclohexene.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 2-iodo-3-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 2-iodo-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Cyclohexen-1-one: The parent compound without the iodine and methyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the iodine atom.
2-Iodo-cyclohexanone: Similar iodine substitution but lacks the double bond and methyl group.
Uniqueness:
Properties
IUPAC Name |
2-iodo-3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRYBQGALUJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437228 | |
| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-03-8 | |
| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
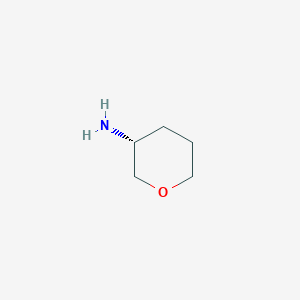
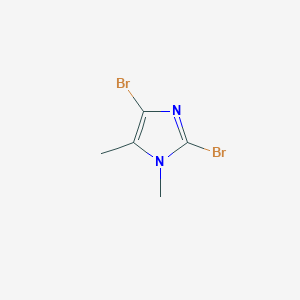
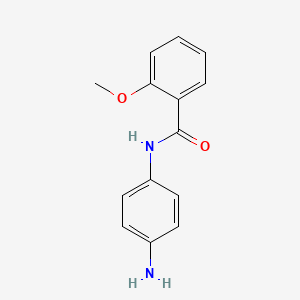
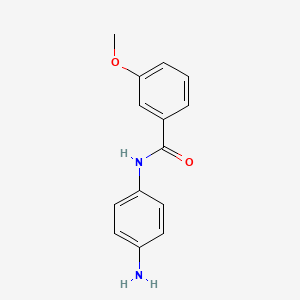
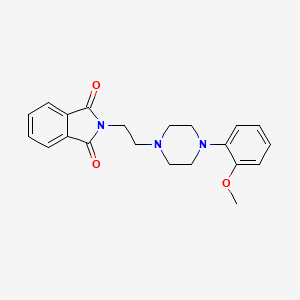



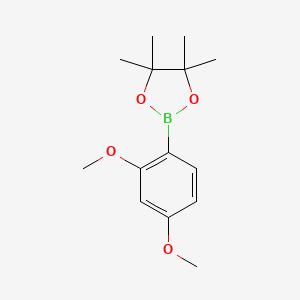
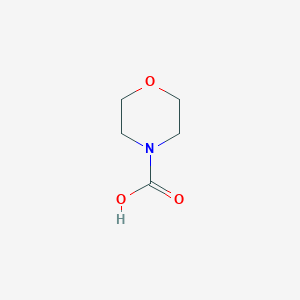
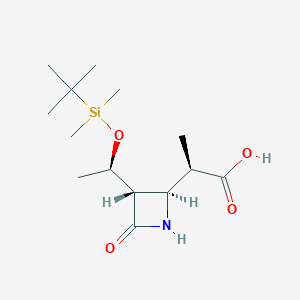
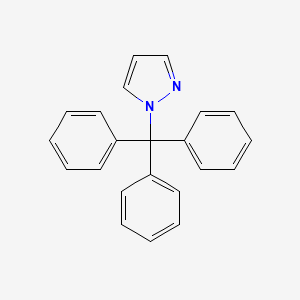
![13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide](/img/structure/B1313026.png)
![1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B1313027.png)
